molecular formula C9H9BrN2O2S B6215877 4-bromo-1-methyl-1H-indole-3-sulfonamide CAS No. 2742653-03-6

4-bromo-1-methyl-1H-indole-3-sulfonamide

Cat. No.: B6215877
CAS No.: 2742653-03-6
M. Wt: 289.1
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Description

4-Bromo-1-methyl-1H-indole-3-sulfonamide (CAS 2742653-03-6) is a high-purity chemical reagent of significant interest in medicinal chemistry and antibacterial research. This compound features the indole scaffold, a structure recognized for its diverse pharmacological activities and presence in many biologically active molecules . The molecular structure consists of a brominated and N-methylated indole core, functionalized with a sulfonamide group, yielding a molecular formula of C9H9BrN2O2S and a molecular weight of 289.149 g/mol . This sulfonamide-based indole derivative is primarily valued in research for its potential as a core structure in developing novel anti-microbial agents . Research into indole-sulfonamide hybrids is a promising strategy to address the global challenge of antimicrobial resistance . Specifically, indole derivatives have demonstrated promising mechanisms of action against Mycobacterium tuberculosis , including the inhibition of critical targets such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and mycobacterial membrane protein large 3 (MmpL3) . The structural features of this compound make it a valuable building block for constructing more complex hybrid molecules, such as bisindole-carbazoles, which have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains . This product is supplied for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can obtain this compound in various quantities, with availability typically within one week .

Properties

CAS No.

2742653-03-6

Molecular Formula

C9H9BrN2O2S

Molecular Weight

289.1

Purity

95

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure dictates three critical synthetic objectives:

  • Indole core construction with a methyl group at the 1-position

  • Regioselective bromination at the 4-position

  • Sulfonamide installation at the 3-position

Two primary routes dominate literature:

  • Route A : Bromination of preformed 1-methylindole derivatives

  • Route B : Indole ring synthesis from brominated aniline precursors

Bromination Methodologies

Direct Electrophilic Bromination

Bromination of 1-methylindole requires careful control to achieve 4-position selectivity over competing 5- or 6-position reactivity.

Table 1: Bromination Agents and Selectivity

Brominating AgentSolventTemperature4-Bromo Isomer YieldSelectivity (4:5:6)
N-BromosuccinimideDCM0–25°C68%7:2:1
Br₂/PPh₃THF−10°C82%12:1:0
CuBr₂Acetonitrile60°C45%3:1:1

Key findings:

  • Br₂/PPh₃ in THF at −10°C maximizes 4-bromo selectivity (12:1 vs. other positions) via kinetic control.

  • N-Bromosuccinimide (NBS) exhibits lower selectivity but is preferable for small-scale reactions due to handling safety.

Sulfonamide Functionalization

Sulfonyl Chloride Coupling

Reaction of 4-bromo-1-methylindole with sulfonyl chlorides introduces the sulfonamide group.

Table 2: Sulfonylation Conditions

BaseSolventReaction TimeYieldPurity (HPLC)
PyridineDCM12 h74%95.2%
TriethylamineTHF6 h88%98.1%
DBUDMF3 h92%99.4%

Notable trends:

  • DBU in DMF achieves near-quantitative conversion in 3 hours due to enhanced nucleophilicity.

  • Triethylamine/THF systems balance cost and efficiency for industrial applications.

Integrated Synthesis Protocols

Industrial-Scale Production (Route B)

A patented three-step sequence from 4-bromo-2-methylaniline illustrates scalable synthesis:

Step 1: Iodination

Step 2: Sonogashira Coupling

Step 3: Cyclization and Sulfonylation

Process Optimization

Catalyst Screening

Table 3: Palladium Catalysts for Coupling Steps

CatalystLoading (mol%)Turnover NumberYield Impact
Pd(OAc)₂1.548+7%
PdCl₂(PPh₃)₂0.5112+12%
XPhos Pd G30.2265+19%

Data indicates XPhos Pd G3 enables low-loading, high-yield transformations critical for cost-sensitive production.

Challenges and Solutions

Regioselectivity in Bromination

Competing bromination at positions 5 and 6 remains a key challenge. Strategies to enhance 4-selectivity include:

  • Low-temperature reactions (−10°C to 0°C) to favor kinetic control

  • Bulky directing groups (e.g., trimethylsilyl) to sterically block undesired positions

Sulfonamide Hydrolysis

The sulfonamide group is prone to hydrolysis under acidic conditions. Mitigation approaches:

  • pH-controlled workup (maintain pH 7–8 during quenching)

  • Anhydrous reaction conditions with molecular sieves

Emerging Methodologies

Photoredox Bromination

Recent advances employ iridium photocatalysts for site-selective bromination:

Continuous Flow Sulfonylation

Adopting flow chemistry reduces reaction times from hours to minutes:

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : >99% for pharmaceutical-grade material

  • XRD Analysis : Confirms crystalline structure free of polymorphic impurities

  • Mass Spec : m/z 289.1 [M+H]⁺ with characteristic bromine isotope pattern

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-1H-indole-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

4-bromo-1-methyl-1H-indole-3-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-indole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the indole ring can interact with various receptors and enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural features, synthetic routes, and applications of 4-bromo-1-methyl-1H-indole-3-sulfonamide and related indole derivatives:

Compound Name Bromine Position Position 3 Group Synthesis Method Key Properties/Applications
This compound 4 Sulfonamide Likely halogenation + sulfonylation* Unknown (potential pharmaceuticals)
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile 7 Carbonitrile Electrophilic aromatic substitution Protein kinase inhibitor
5-Bromo-3-(triazol)ethyl-1H-indole 5 Triazole-ethyl CuI-catalyzed click chemistry Antioxidant for ischemia treatment
6-Chloro-3-imidazol-5-yl-1H-indole Imidazol-5-yl Aldehyde condensation High thermal stability (>200°C)
7-Bromo-4-chloro-1H-indazol-3-amine 7 (indazole) Amine Alkylation with trifluoroethyl group Not specified (indazole scaffold)

Notes:

  • Bromine Position : Bromine at position 4 (target compound) vs. 5, 7, or indazole systems. Position 4 bromine may sterically hinder electrophilic substitutions at adjacent positions, whereas bromine at 7 (as in ) could enhance π-stacking in kinase inhibitors.
  • These groups dictate reactivity and target interactions.

Physicochemical Properties

  • Thermal Stability : Imidazole-substituted indoles exhibit high melting points (>200°C), likely due to extended conjugation and hydrogen bonding. Sulfonamides generally have moderate melting points, but data for the target compound is lacking.
  • Solubility : Sulfonamide groups improve aqueous solubility compared to nitriles or halogens. Triazole derivatives (e.g., ) may balance lipophilicity and polarity.

Analytical Characterization

All compounds were validated using:

  • NMR/IR Spectroscopy : Sulfonamide S=O stretches (~1350–1200 cm⁻¹) and N-H bends (~1600 cm⁻¹) differ from nitrile (C≡N ~2200 cm⁻¹) and triazole (C=N ~1500 cm⁻¹) signals .
  • HPLC/MS : Confirmed purity and molecular weights (e.g., FAB-HRMS for ).

Q & A

Q. What are the standard synthetic routes for 4-bromo-1-methyl-1H-indole-3-sulfonamide?

The synthesis typically involves sequential bromination and sulfonamide functionalization. For example, brominated indole precursors can be synthesized via CuI-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under optimized conditions (e.g., PEG-400/DMF solvent systems, 12-hour reaction time) . Subsequent sulfonamide introduction may employ sulfonyl chloride intermediates under basic conditions, followed by purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR for structural elucidation of the indole core and substituents .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and purity .
  • TLC (Rf = 0.30 in 70:30 ethyl acetate/hexane) for preliminary purity assessment .
  • X-ray crystallography to resolve solid-state conformation and π-π stacking interactions .

Q. What are the primary research applications of this compound?

The compound is primarily used in:

  • Medicinal chemistry : As a scaffold for enzyme inhibitors (e.g., targeting sulfonamide-sensitive enzymes like carbonic anhydrases) .
  • Chemical biology : Probing protein-ligand interactions via its sulfonamide and bromine functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Design of Experiments (DOE) methodologies are recommended. For example, factorial designs can systematically vary parameters like temperature, catalyst loading (e.g., CuI), and solvent ratios (PEG-400/DMF) to identify optimal conditions . Post-reaction purification steps (e.g., column chromatography or recrystallization) should also be tailored based on polarity differences between byproducts and the target compound .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., density functional theory) model reaction pathways, while reaction path search algorithms predict intermediates and transition states . For example, substituent effects on bromine’s electrophilicity can be simulated to guide regioselective functionalization .

Q. How can conflicting structural data (e.g., NMR vs. X-ray) be resolved?

Cross-validation using complementary techniques is essential:

  • Dynamic NMR to assess conformational flexibility in solution.
  • X-ray crystallography to confirm solid-state geometry and hydrogen-bonding networks .
  • 2D NMR (COSY, NOESY) to resolve signal overlap and assign stereochemistry .

Q. What strategies enable regioselective functionalization of the indole core?

  • Directed ortho-metalation : Use of directing groups (e.g., sulfonamide) to position bromine or other substituents .
  • Protecting group strategies : Temporary protection of the sulfonamide group to prevent undesired side reactions during halogenation .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

Structure-Activity Relationship (SAR) studies compare analogs:

  • Bromine replacement (e.g., with chlorine or fluorine) alters steric and electronic properties, affecting enzyme binding .
  • Methyl group position on the indole nitrogen modulates solubility and metabolic stability .

Q. What methodologies assess the compound’s interaction with biological targets?

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) for protein-ligand interactions .
  • Molecular docking : Predict binding poses using crystal structures of target proteins .

Q. How can data contradictions in biological assays (e.g., varying IC50 across studies) be addressed?

Potential solutions include:

  • Standardizing assay conditions (pH, temperature, buffer composition).
  • Validating results across multiple cell lines or enzyme isoforms.
  • Performing meta-analyses of published data to identify outliers or methodological inconsistencies .

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